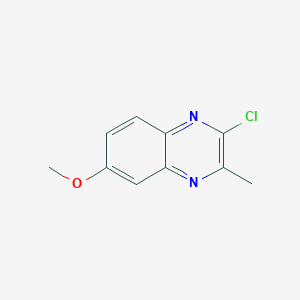
2-Chloro-6-methoxy-3-methylquinoxaline
Vue d'ensemble
Description
“2-Chloro-6-methoxy-3-methylquinoxaline” is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.64 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted at the 2nd position with a chlorine atom, at the 6th position with a methoxy group, and at the 3rd position with a methyl group .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 208.64 g/mol. The empirical formula is C10H9ClN2O .
Applications De Recherche Scientifique
Antitubercular Applications
Discovery of Quinoxaline Derivatives as Anti-Tubercular Agents : Research has identified quinoxaline derivatives, including those related to 2-Chloro-6-methoxy-3-methylquinoxaline, as potential anti-tubercular agents. These compounds exhibited varying degrees of effectiveness against Mycobacterium tuberculosis strains, with some showing significant activity and low toxicity against human cell lines. This indicates their potential as therapeutic agents for tuberculosis (Srinivasarao et al., 2020).
Synthesis of Quinoxaline Derivatives with Antimicrobial Activity : Another study focused on synthesizing various quinoxaline derivatives by modifying the chloro group at the C2 position of 2-Chloro-3-methylquinoxaline. These compounds were tested for antimicrobial activity, suggesting their potential in treating bacterial infections (Singh et al., 2010).
Synthesis and Structural Studies
Synthesis and Analysis of Quinoxaline Derivatives : Studies have also been conducted on synthesizing and analyzing various quinoxaline derivatives, including those related to this compound, for potential biological applications. These studies involve understanding their chemical structure and properties (Jaso et al., 2003).
Investigation of Thioether Derivatives of Quinoxaline for Anti-Inflammatory Activity : Another area of research involves creating thioether derivatives of 2-Chloro-3-methylquinoxaline and evaluating their anti-inflammatory properties. This suggests potential therapeutic applications in inflammation-related conditions (Singh et al., 2010).
Applications in Materials Science
- Chemoselectivity Reversals in Quinoxalines : The reaction of chloro-nitroquinoxaline with various nucleophiles, including methoxide, has been explored. Such studies contribute to the understanding of chemoselectivity in quinoxalines, which is important in materials science and organic synthesis (Nasielski et al., 2010).
Mécanisme D'action
The mechanism of action of “2-Chloro-6-methoxy-3-methylquinoxaline” is not clearly defined as it’s primarily used for research purposes and not intended for human or veterinary use.
Propriétés
IUPAC Name |
2-chloro-6-methoxy-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPLJTSILZVYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

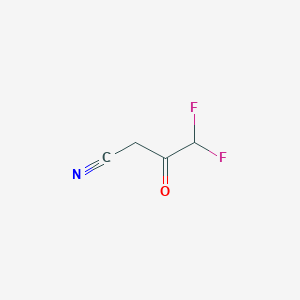
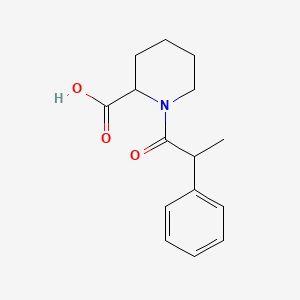

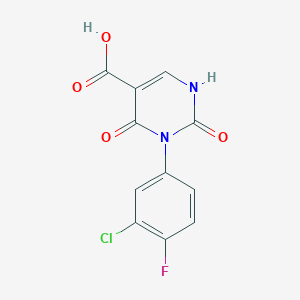

![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
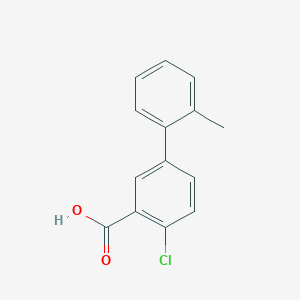
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)
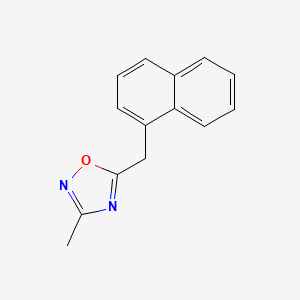
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
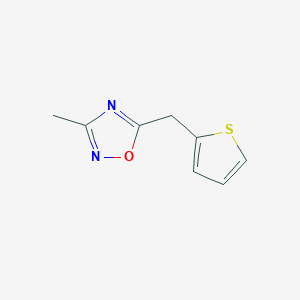
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)